Diisobutyl Dicarbonate

Catalog No.
S8940252
CAS No.
119174-41-3
M.F
C10H18O5
M. Wt
218.25 g/mol
Availability
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Diisobutyl Dicarbonate

CAS Number

119174-41-3

Product Name

Diisobutyl Dicarbonate

IUPAC Name

2-methylpropoxycarbonyl 2-methylpropyl carbonate

Molecular Formula

C10H18O5

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C10H18O5/c1-7(2)5-13-9(11)15-10(12)14-6-8(3)4/h7-8H,5-6H2,1-4H3

InChI Key

AWQXHKHGNWUDDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)OC(=O)OCC(C)C

Esterification Pathways Using Isobutanol Derivatives

The synthesis of diisobutyl dicarbonate traditionally relies on esterification reactions involving isobutanol derivatives. A classical approach involves the reaction of isobutanol with phosgene (COCl₂) under controlled conditions. This method proceeds via the formation of an intermediate chloroformate, which subsequently reacts with additional isobutanol to yield the dicarbonate [4]. However, the use of phosgene presents significant safety and environmental challenges due to its high toxicity and corrosivity.

Alternative pathways employ carbon dioxide (CO₂) as a carbonyl source, leveraging its abundance and low environmental impact. For example, titanium(IV) butoxide has been demonstrated to facilitate CO₂ insertion into isobutanol derivatives, producing diisobutyl dicarbonate alongside water as the sole byproduct [4]. This method operates under mild conditions (25–50°C) and avoids hazardous reagents, achieving yields of up to 68% in batch reactors. Recent innovations have also explored the use of pressurized CO₂ (10–20 bar) in continuous flow systems, which enhance reaction kinetics and scalability [8].

Phosgene-Free Synthesis Approaches

Phosgene-free methodologies have emerged as a priority in dicarbonate synthesis. One promising strategy involves the transesterification of dimethyl carbonate (DMC) with isobutanol. This reaction, catalyzed by acidic or basic ionic liquids, proceeds via a two-step mechanism: (1) nucleophilic attack of isobutanol on DMC to form methyl isobutyl carbonate, followed by (2) further transesterification to yield diisobutyl dicarbonate [7]. Zinc acetate dihydrate (Zn(Ac)₂·2H₂O) has been identified as an effective catalyst for this process, achieving 89% conversion at 120°C under atmospheric pressure [3].

Another approach utilizes fluorinated alcohols and CO₂ to generate dicarbonates. For instance, bis(2,2,2-trifluoroethyl) carbonate can undergo transesterification with isobutanol in the presence of cesium carbonate (Cs₂CO₃), yielding diisobutyl dicarbonate with 76% selectivity [6]. This method capitalizes on the electrophilic nature of fluorinated carbonates, which facilitates nucleophilic substitution without requiring high-pressure equipment.

Catalytic Optimization in Dicarbonate Formation

Catalyst design plays a pivotal role in optimizing dicarbonate synthesis. Heterogeneous catalysts such as cerium oxide (CeO₂) have shown remarkable efficiency in continuous flow systems, enabling diisobutyl dicarbonate production rates of 241 mmol/L·h at 140°C and 200 bar CO₂ [8]. The CeO₂ surface promotes CO₂ activation via Lewis acid-base interactions, lowering the energy barrier for carbonate bond formation.

Homogeneous catalysts, particularly 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), offer complementary advantages. When paired with methylene bromide (CH₂Br₂), DBU facilitates the direct coupling of isobutanol and CO₂ under ambient pressure, achieving 81% yield within 6 hours [5]. Mechanistic studies suggest that DBU acts as both a base and a CO₂ activator, while CH₂Br₂ stabilizes reactive intermediates through halogen bonding [5].

Ionic liquids (ILs) such as 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) further enhance catalytic performance. These solvents stabilize transition states during transesterification, enabling turnover frequencies (TOFs) exceeding 200 h⁻¹ [7]. Table 1 summarizes key catalytic systems and their performance metrics.

Table 1: Catalytic Systems for Diisobutyl Dicarbonate Synthesis

CatalystTemperature (°C)Pressure (bar)Yield (%)TOF (h⁻¹)
Zn(Ac)₂·2H₂O [3]12018945
CeO₂ [8]14020072241*
DBU/CH₂Br₂ [5]25181135
[BMIM]OH [7]110176210

*Productivity in mmol/L·h

Diisobutyl dicarbonate represents a significant class of organic carbonate compounds with distinctive physicochemical characteristics that make it valuable for various industrial and research applications. This dicarbonate ester exhibits unique thermal, solubility, and spectroscopic properties that distinguish it from simpler carbonate compounds and merit detailed examination.

Thermal Stability and Decomposition Kinetics

The thermal stability of diisobutyl dicarbonate follows patterns typical of organic carbonate compounds, though with specific characteristics related to its dicarbonate structure and isobutyl substituents. Research on related carbonate compounds indicates that thermal decomposition typically occurs through a multi-step process involving the cleavage of carbon-oxygen bonds within the carbonate linkages [1].

For organic carbonates in general, thermal decomposition studies using thermogravimetric analysis reveal that the decomposition process begins with the weakening of carbon-oxygen bonds in the ester groups, particularly the carbon-oxygen-carbon linkages. The activation energy for thermal decomposition of similar carbonate compounds ranges from 196.4 to 225.7 kilojoules per mole, with the specific value depending on the molecular structure and substituent groups [1].

The thermal decomposition of dicarbonate compounds typically follows a two-step mechanism. In the first stage, the decomposition involves the breaking of carbon-oxygen bonds in the ester groups, with the carbon-oxygen-carbon bonds being preferentially cleaved. This process generates small gaseous molecular products including carbon monoxide and carbon dioxide [1]. The second stage involves further degradation of the remaining molecular fragments.

PropertyValue RangeUnits
Initial Decomposition Temperature308-349°C
Maximum Decomposition Rate Temperature386-397°C
Activation Energy (estimated)196-226kJ/mol

Differential scanning calorimetry and thermogravimetric analysis studies of carbonate compounds demonstrate that the thermal stability is influenced by the molecular structure, with dicarbonate compounds generally showing higher thermal stability compared to simple carbonate esters due to their increased molecular weight and structural complexity [2] [3].

Solubility Profile in Organic Solvents

Diisobutyl dicarbonate, with its molecular formula C10H18O5 and molecular weight of 218.25 grams per mole [4], exhibits characteristic solubility behavior typical of organic carbonate esters. The compound demonstrates good solubility in organic solvents while maintaining limited water solubility, a property that makes it suitable for various organic synthesis applications.

The solubility characteristics of diisobutyl dicarbonate are influenced by its molecular structure, which contains both polar carbonate functional groups and nonpolar isobutyl chains. Similar carbonate compounds show solubility in polar aprotic solvents such as tetrahydrofuran, dioxane, acetone, and acetonitrile [5]. The compound is also miscible with alcohols including methanol and ethanol, as well as with aromatic solvents like toluene [5].

Solvent ClassSolubility BehaviorExamples
Polar ProticGood to ExcellentMethanol, Ethanol
Polar AproticExcellentTetrahydrofuran, Acetone, Acetonitrile
AromaticGoodToluene, Benzene
AliphaticModerateHexane, Heptane
HalogenatedGoodDichloromethane, Chloroform
WaterPoorLimited Miscibility

The Hansen solubility parameters for related carbonate compounds indicate that these materials have total solubility parameters in the range of 17-21 megapascals raised to the power of one-half, with dispersion forces contributing significantly to their solubility behavior [6]. The polar contribution to solubility is moderate, while hydrogen bonding contributions are relatively low compared to alcohols or acids.

Carbonate esters demonstrate particular affinity for organic solvents with similar polarity characteristics. Research on carbonate solvent interactions shows that these compounds form effective solvation shells around metal ions when used as electrolyte solvents, indicating strong intermolecular interactions with polar species [7].

Spectroscopic Fingerprints (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared Spectroscopy Characteristics

The infrared spectrum of diisobutyl dicarbonate displays characteristic absorption bands that allow for definitive identification and structural confirmation. Organic carbonates follow what is known as the "Rule of Three," exhibiting three prominent absorption peaks in their infrared spectra [8] [9].

The most prominent feature is the carbonyl carbon-oxygen double bond stretching vibration, which appears in the range of 1740-1820 wavenumbers per centimeter. For saturated carbonate compounds like diisobutyl dicarbonate, this peak typically appears around 1740 plus or minus 10 wavenumbers per centimeter [9]. This carbonyl stretch represents the strongest absorption in the spectrum and is characteristic of the carbonate functional group.

The second major absorption corresponds to the oxygen-carbon-oxygen asymmetric stretching vibration, which distinguishes carbonates from simple esters. For saturated carbonates, this peak appears in the range of 1280-1240 wavenumbers per centimeter [8] [9]. This absorption is particularly diagnostic as it differs from the carbon-carbon-oxygen stretch found in esters, which appears at lower frequencies.

The third characteristic peak arises from the oxygen-carbon-carbon stretching vibration, which appears in the range of 1060-1000 wavenumbers per centimeter for all types of carbonate compounds [9]. This peak is less sensitive to structural variations compared to the carbonyl and oxygen-carbon-oxygen stretches.

Vibrational ModeFrequency RangeAssignment
C=O stretch1730-1750cm⁻¹Carbonyl stretching
O-C-O asymmetric stretch1240-1280cm⁻¹Carbonate linkage
O-C-C stretch1000-1060cm⁻¹Alkyl-oxygen vibration
C-H stretch2850-3000cm⁻¹Aliphatic hydrogen

Additional absorptions in the infrared spectrum include carbon-hydrogen stretching vibrations in the 2850-3000 wavenumbers per centimeter region, corresponding to the isobutyl groups [10]. These absorptions provide information about the aliphatic substituents and their environment within the molecular structure.

Nuclear Magnetic Resonance Spectroscopy Features

Nuclear magnetic resonance spectroscopy provides detailed structural information about diisobutyl dicarbonate through analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum reveals distinct signals corresponding to the isobutyl substituents and their magnetic environments.

The isobutyl groups generate characteristic patterns in the proton nuclear magnetic resonance spectrum. The methyl groups appear as doublets due to coupling with the methine hydrogen, while the methine hydrogen appears as a septet due to coupling with the six equivalent methyl hydrogens [11]. The methylene hydrogens adjacent to the oxygen atoms appear as doublets with distinct chemical shifts reflecting their electronic environment.

Chemical shift analysis reveals that protons adjacent to oxygen atoms in carbonate compounds experience deshielding effects, resulting in downfield shifts compared to similar protons in simple alkyl compounds [11]. The extent of this deshielding provides information about the electronic properties of the carbonate functional groups.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing significantly downfield due to the electron-withdrawing effect of the attached oxygen atoms. The carbon atoms of the isobutyl groups show characteristic chemical shifts that allow for complete structural assignment [11].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of diisobutyl dicarbonate reveals characteristic fragmentation patterns that aid in structural identification and molecular weight confirmation. The molecular ion peak appears at mass-to-charge ratio 218, corresponding to the molecular weight of 218.25 atomic mass units [4].

The fragmentation pattern typically involves initial loss of isobutyl groups, generating fragment ions at lower mass-to-charge ratios. Loss of carbon dioxide is also common in carbonate compounds, reflecting the thermal instability of the carbonate linkages under electron impact conditions [12].

Characteristic fragment ions include those corresponding to isobutyl cations and various carbonate-derived fragments. The base peak often corresponds to fragment ions generated through alpha-cleavage processes adjacent to the oxygen atoms [12].

Fragment m/zRelative IntensityAssignment
218LowMolecular ion [M]⁺
175Moderate[M-C₃H₇]⁺
131Moderate[M-C₄H₉O₂]⁺
57High[C₄H₉]⁺
44High[CO₂]⁺

XLogP3

3.4

Hydrogen Bond Acceptor Count

5

Exact Mass

218.11542367 g/mol

Monoisotopic Mass

218.11542367 g/mol

Heavy Atom Count

15

Dates

Last modified: 11-21-2023

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